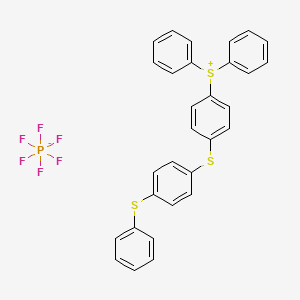
Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, hexafluorophosphate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate is a complex organic compound known for its role as a photoinitiator in cationic polymerization processes. This compound is particularly valued for its ability to initiate polymerization under UV light, making it useful in various industrial applications, including coatings, adhesives, and inks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl sulfoxide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and thiolates are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts.
Applications De Recherche Scientifique
Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate involves the generation of reactive cationic species upon exposure to UV light. These cationic species initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include vinyl and heterocyclic monomers, and the pathways involved are primarily cationic polymerization processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylsulfonium hexafluorophosphate
- Diphenyl-4-thiophenoxyphenylsulfonium hexafluoroarsenate
- Diphenyl-4-thiophenoxyphenylsulfonium hexafluoroantimonate
Uniqueness
Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions. Compared to similar compounds, it offers better solubility and reactivity, making it more suitable for a wider range of applications .
Propriétés
Numéro CAS |
101200-55-9 |
|---|---|
Formule moléculaire |
C30H23F6PS3 |
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C30H23S3.F6P/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;1-7(2,3,4,5)6/h1-23H;/q+1;-1 |
Clé InChI |
AMCUJGJDLVCBSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



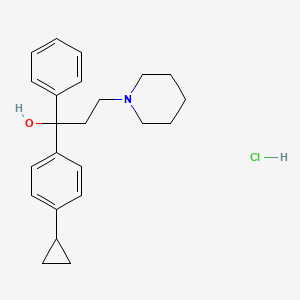


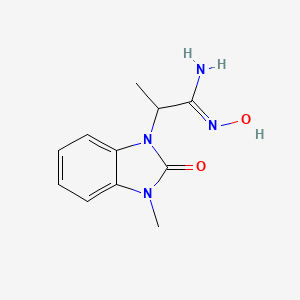

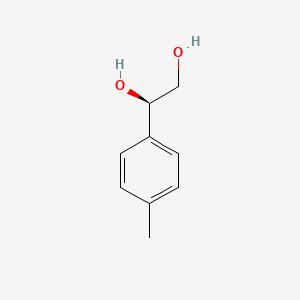

![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
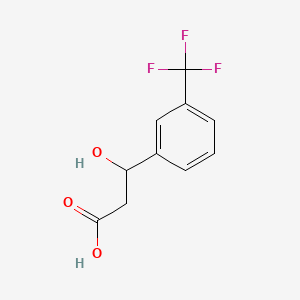
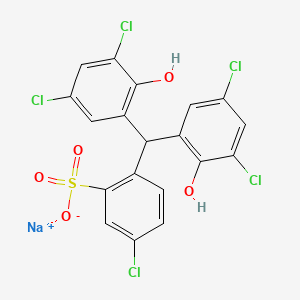
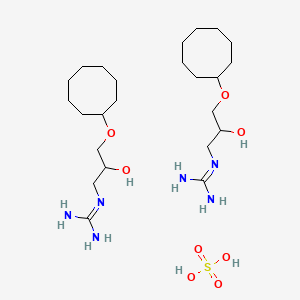
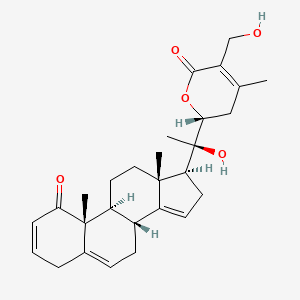
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
